N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide
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Overview
Description
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves several steps. One common method includes the Fischer indole synthesis, which is a classical reaction for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the synthesis may involve the following steps:
Condensation: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the indole ring.
Functionalization: The indole ring is further functionalized by introducing the ethyl, hydroxy, and methoxy groups.
Coupling: The functionalized indole is then coupled with 4-nitrobenzoyl chloride to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Scientific Research Applications
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription processes.
Comparison with Similar Compounds
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity .
Biological Activity
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of an indole derivative and a nitrobenzohydrazide moiety. The presence of the methoxy and nitro groups suggests potential interactions with various biological targets. The molecular formula is C16H18N4O4, and it has a molecular weight of approximately 342.34 g/mol.
Antioxidant Activity
Research indicates that compounds containing indole structures often exhibit significant antioxidant properties. The mechanism typically involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
Antimicrobial Effects
Studies have shown that derivatives of indole possess antimicrobial activity against various pathogens. The presence of the hydrazide group may enhance this effect by disrupting bacterial cell walls or interfering with metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant capacity of various indole derivatives, this compound was tested using DPPH and ABTS assays. The results indicated that this compound exhibited a notable reduction in free radical concentration, suggesting its potential as a natural antioxidant.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on the growth of both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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